1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a carboxamide group
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product at a larger scale .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(2-chlorophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or material with specific properties .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)17-12-16(20(26)22-14-8-4-6-10-18(14)27-3)24-25(17)21-23-15-9-5-7-11-19(15)28-21/h4-13H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMUFEHPQSRLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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